Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate
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Overview
Description
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate is an organic compound with the molecular formula C11H13BrO3S. It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a hydroxyl group, a methyl group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-hydroxy-3-methyl-4-(methylsulfanyl)benzoic acid using bromine in the presence of a catalyst. The resulting brominated product is then esterified with ethanol in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding alcohol.
Scientific Research Applications
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-hydroxybenzoate: Lacks the methyl and methylsulfanyl groups, leading to different reactivity and applications.
Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate: Lacks the bromine atom, affecting its substitution reactions.
Methyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of functional groups it possesses. The presence of both bromine and methylsulfanyl groups allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
ethyl 5-bromo-2-hydroxy-3-methyl-4-methylsulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c1-4-15-11(14)7-5-8(12)10(16-3)6(2)9(7)13/h5,13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZHRRKMPIREY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1O)C)SC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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